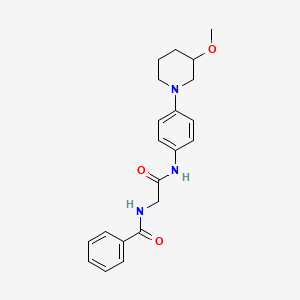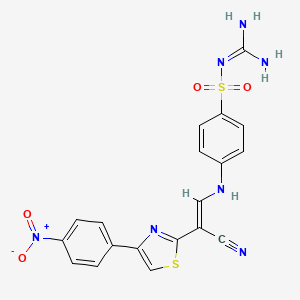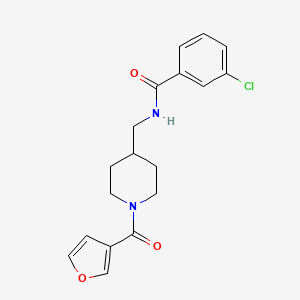
N-((4-(3,4-dichlorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2,4-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-((4-(3,4-dichlorophenyl)-5-((3-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2,4-dimethoxybenzamide" is a complex molecule that appears to be a derivative of benzamide with multiple substituents, including a triazole ring, a dichlorophenyl group, and a trifluoromethylbenzyl moiety. This structure suggests potential biological activity, possibly as a ligand for receptors or as an enzyme inhibitor.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, derivatives of N-(3,4-dichlorophenyl)-N′-(methylbenzoyl)thiourea have been synthesized and characterized using spectroscopic techniques . Another study describes the synthesis of alkoxy benzamide derivatives through a multi-step process including alkylation, coupling, and reduction reactions . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis route for this compound is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as IR, 1H NMR, 13C NMR, and single crystal X-ray diffraction . These techniques are crucial for confirming the identity and purity of synthesized compounds. The structure of the compound of interest would likely be elucidated using similar methods, ensuring the correct assembly of the molecule's complex architecture.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored. For example, the 3,4-dimethoxybenzyl group has been used as an N-protecting group for thiazetidine derivatives and can be removed using specific reagents . This suggests that the dimethoxybenzyl moiety in the compound of interest may also be involved in chemical reactions that could modify the molecule or remove protecting groups during synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of such complex molecules are typically determined by their functional groups and overall structure. The presence of a triazole ring, for instance, could confer certain electronic properties, while the dichlorophenyl and trifluoromethyl groups could affect the molecule's hydrophobicity and potential interactions with biological targets. The specific properties of the compound would need to be determined experimentally, as they are not detailed in the provided papers.
Relevant Case Studies
While the provided papers do not mention case studies directly related to the compound , they do provide insights into the biological activities of similar molecules. For example, some derivatives have been screened for anti-tuberculosis activity , and others for their inhibition of lipase and α-glucosidase enzymes . These studies suggest that the compound of interest may also exhibit biological activities worth investigating in a pharmacological context.
科学的研究の応用
Pharmacological Potential
Compounds with structural similarities, specifically those containing benzamide functionalities and substituted triazole rings, have been explored for their pharmacological potential. For instance, benzamide derivatives with specific substitutions have been identified as potent C-C chemokine receptor 1 (CCR1) antagonists, indicating potential anti-inflammatory or immunomodulatory properties (Yang Hong et al., 2015). Additionally, triazole derivatives have been synthesized and evaluated for their antimicrobial activities, suggesting the compound could be researched for similar biological effects (H. Bektaş et al., 2010).
Material Science Applications
In material science, the structural motifs found in the compound, such as triazole rings, have been involved in forming self-assembled structures and engaging in π-hole tetrel bonding interactions. These interactions have potential implications in the design and development of novel materials with specific electronic or optical properties (Muhammad Naeem Ahmed et al., 2020).
Chemical Synthesis and Characterization
The synthesis and characterization of structurally related compounds, including those with dichlorophenyl, dimethoxybenzamide, and triazolyl groups, contribute valuable knowledge to organic chemistry, facilitating the development of new synthetic routes and compounds with potential industrial and pharmacological applications. For example, the detailed synthesis and spectroscopic characterization of similar compounds provide insights into their chemical behavior and interaction patterns, which could be useful for designing related molecules with desired properties (M. Yusof et al., 2010).
特性
IUPAC Name |
N-[[4-(3,4-dichlorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21Cl2F3N4O3S/c1-37-18-7-8-19(22(12-18)38-2)24(36)32-13-23-33-34-25(35(23)17-6-9-20(27)21(28)11-17)39-14-15-4-3-5-16(10-15)26(29,30)31/h3-12H,13-14H2,1-2H3,(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPVDRRQFCZKJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC4=CC(=CC=C4)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21Cl2F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzo[d][1,3]dioxol-5-yl)-5-(5-methyl-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole](/img/structure/B3018136.png)



![1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one](/img/structure/B3018145.png)

amino}thiophene-2-carboxylic acid](/img/structure/B3018147.png)
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3018149.png)
![2-[(2-Fluorophenyl)methyl]-4,7-dimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018152.png)




![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B3018158.png)